N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide
説明
BenchChem offers high-quality N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-2-20(18-8-4-3-5-9-18)23(31)26-11-12-30-22-21(14-28-30)24(32)29(16-27-22)15-17-7-6-10-19(25)13-17/h3-10,13-14,16,20H,2,11-12,15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVVIVHWWMCAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission, immune response, and vasodilation.
Mode of Action
The compound interacts with nNOS by binding to its heme domain. This interaction inhibits the enzyme’s activity, preventing the production of nitric oxide. The compound’s mode of action is classified as type II inhibition , where it utilizes a hydrophobic pocket in the enzyme to achieve strong inhibitory potency and high isoform selectivity.
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key player in the regulation of vascular tone, neurotransmission, and immune responses. Therefore, the inhibition of nNOS can have significant effects on these physiological processes.
Pharmacokinetics
The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability. Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes. This indicates that the compound may have a favorable pharmacokinetic profile.
Result of Action
The inhibition of nNOS by the compound can lead to a decrease in nitric oxide production. This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For example, in the context of neurodegenerative disorders, the reduction of nitric oxide levels can potentially alleviate neuronal damage caused by excessive nitric oxide.
生物活性
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is a complex chemical compound belonging to the class of pyrazolo-pyrimidines, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide is , with a molecular weight of approximately 433.487 g/mol. The compound exhibits a multifaceted structure characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity.
Anticancer Activity
Recent research has highlighted the anticancer properties of pyrazolo-pyrimidine derivatives. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines. In studies involving related pyrazolo[3,4-d]pyrimidines, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the micromolar range against breast cancer cells (MDA-MB-231), indicating promising anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 27.6 |
| Compound B | MDA-MB-231 | 29.3 |
| N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro- | Not yet determined |
Antimicrobial Activity
The potential antimicrobial properties of pyrazolo-pyrimidine derivatives have also been explored. Compounds structurally similar to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide have shown effectiveness against Mycobacterium tuberculosis, with some derivatives exhibiting low micromolar activity . This suggests that further investigation into the antimicrobial efficacy of this specific compound could be warranted.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various substituted pyrazolo[3,4-d]pyrimidines and evaluated their biological activities. Among these compounds, several exhibited significant anticancer properties and low toxicity profiles in human cell lines .
- Molecular Docking Studies : Molecular docking simulations have indicated that derivatives similar to N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide can effectively bind to proteins involved in critical cellular signaling pathways. These interactions are crucial for understanding the compound's mechanism and optimizing its therapeutic potential .
科学的研究の応用
Inhibition of Receptor-Interacting Protein Kinase 1 (RIP1)
One of the most significant applications of this compound is its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1). RIP1 is involved in necroptosis and inflammation pathways. Inhibition of RIP1 can lead to reduced cellular necrosis and inflammation, making it a candidate for therapeutic interventions in diseases where necroptosis is implicated. Preliminary studies indicate that this compound may also exhibit anticancer properties due to its ability to modulate cell death pathways .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Research indicates that derivatives of pyrazolo[3,4-b]pyrimidines exhibit significant anti-inflammatory activity through mechanisms such as COX-1 and COX-2 inhibition. This suggests that N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide could be developed further as an anti-inflammatory agent .
Potential in Cancer Therapy
Recent studies have suggested that compounds with similar structures may inhibit specific isoforms of Aldehyde Dehydrogenase (ALDH), which could be beneficial in treating chemotherapy-resistant ovarian cancer. This opens avenues for further exploration into the anticancer potential of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide as a therapeutic agent against resistant cancer types .
Case Study 1: Inhibition of Necroptosis
A study focused on the effects of various pyrazolo[3,4-b]pyrimidine derivatives on necroptosis highlighted the potential of these compounds in reducing cell death associated with inflammatory diseases. The findings indicated that the specific inhibition of RIP1 by these derivatives could lead to significant therapeutic benefits in conditions characterized by excessive necroptosis and inflammation .
Case Study 2: Anti-cancer Activity
In vitro studies have demonstrated that certain pyrazolo[3,4-b]pyrimidine derivatives can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanisms involved include modulation of cell signaling pathways related to survival and death. This suggests that N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide may share similar properties and warrant further investigation for cancer treatment applications .
化学反応の分析
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic substitution at electrophilic positions. For example:
-
Chlorination : Treatment with POCl₃ and PCl₅ converts hydroxyl groups to chlorides, enabling downstream functionalization .
-
Amination : Reaction with amines (e.g., aniline) replaces labile chlorine atoms with amine groups at position 4 or 6 of the pyrimidine ring .
Table 1: Substitution Reactions and Conditions
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Chlorination | POCl₃, PCl₅, reflux | 4,6-dichloro derivative | |
| Aromatic amination | Aniline, RT, 24h | 4-chloro-N,1-diphenyl derivative |
Condensation and Cyclization
The hydrazine moiety in intermediates participates in cyclocondensation with carbonyl compounds:
-
Hydrazone formation : Refluxing with aromatic aldehydes (e.g., benzaldehyde) yields hydrazones, confirmed by IR (N–H stretch at 3444–3190 cm⁻¹) and ¹H NMR (δ 11.76–12.24 ppm) .
-
Heterocycle synthesis : Hydrazones may undergo further cyclization to form triazole or pyrazole derivatives under acidic conditions .
Amide Hydrolysis
The 2-phenylbutanamide group is susceptible to hydrolysis:
-
Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, releasing 2-phenylbutanoic acid and the amine-containing pyrazolo-pyrimidine intermediate.
-
Basic hydrolysis : NaOH in ethanol partially hydrolyzes nitrile groups to carboxamides, as observed in related pyrazolo[3,4-d]pyrimidines .
Oxidation and Reduction
-
Oxidation : The 4-oxo group remains stable under mild oxidizing conditions but can be further oxidized to carboxylic acids using strong agents like KMnO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, altering conjugation and biological activity.
Fluorobenzyl Group Reactivity
-
Electrophilic aromatic substitution : The 3-fluorobenzyl substituent undergoes halogenation or nitration at the meta position due to fluorine’s electron-withdrawing effect.
-
Nucleophilic displacement : Fluorine can be replaced by hydroxyl or amine groups under high-temperature basic conditions.
Phenylbutanamide Modifications
-
Esterification : Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ converts the amide to an ester.
-
Grignard addition : The ketone in 4-oxo derivatives reacts with Grignard reagents to form tertiary alcohols.
Photochemical Reactions
UV irradiation induces dimerization via [2+2] cycloaddition of the pyrimidine ring’s double bonds, confirmed by mass spectrometry and XRD in analogous compounds.
Catalytic Cross-Coupling
Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at position 5 of the pyrazolo[3,4-d]pyrimidine scaffold, enhancing structural diversity.
Key Research Findings
-
Synthetic yields : Chlorination achieves >85% yield, while amination ranges from 60–75% depending on amine nucleophilicity .
-
Stability : The compound degrades above 200°C, with thermal decomposition products identified via TGA-MS.
-
Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions compared to THF or toluene.
Q & A
Q. What methodologies assess metabolic stability and cytochrome P450 interactions?
- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS. CYP inhibition assays (e.g., fluorogenic substrates) identify isoform-specific interactions (CYP3A4, CYP2D6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
